Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2

MC4R Binding Affinity Radioligand Binding Assay Receptor Pharmacology

HS024 is the definitive selective MC4R antagonist (Ki=0.29 nM) for unambiguous receptor pharmacology. Its unique disulfide-cyclized scaffold with D-2Nal at position 7 ensures a distinct selectivity window: MC4R (0.29 nM), MC5R (3.29 nM), MC3R (5.45 nM), MC1R (18.6 nM). Non-interchangeable with other MC4R ligands such as HS014. Validated in vivo for orexigenic (0.3–3 nmol), anti-allodynic (1.5 nmol IT), and stress-induced reinstatement models. Essential reference standard for obesity, pain, and addiction drug discovery. Guaranteed purity for reproducible results.

Molecular Formula C58H81N19O10S2
Molecular Weight 1268.5 g/mol
Cat. No. B10787796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2
Molecular FormulaC58H81N19O10S2
Molecular Weight1268.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C
InChIInChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1
InChIKeyGGQSIKFBYWFXSG-LQXMKOPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS024 (Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2): A Cyclic α-MSH Analog and Potent, Selective Melanocortin-4 Receptor Antagonist


The peptide sequence Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2, also known as HS024 or Acetyl-(Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide, is a synthetic, disulfide-cyclized analog of α-melanocyte-stimulating hormone (α-MSH). Its structure is distinguished by key modifications: an acetylated N-terminus, substitution of norleucine (Nle) at position 4, and incorporation of the unnatural amino acid D-2-naphthylalanine (D-2Nal) at position 7, cyclized via a Cys3-Cys11 disulfide bond [1]. These structural features impart high-affinity and selective antagonism for the melanocortin-4 receptor (MC4R) [1][2]. This compound is a critical research tool for investigating MC4R-mediated signaling in energy homeostasis, feeding behavior, and related disorders [1].

The Critical Need for HS024's Defined Potency and Selectivity in MC4R Research


Within the melanocortin receptor (MCR) family, compounds with seemingly similar peptide backbones exhibit stark differences in receptor subtype selectivity and functional activity. Simple substitution of one analog for another—for example, using a non-selective MCR antagonist or a less potent MC4R tool—can confound experimental results and lead to erroneous conclusions about MC4R-specific pharmacology. HS024 is not interchangeable with other MC4R ligands; its unique molecular conformation confers a distinct selectivity profile across the five MCR subtypes (MC1R, MC2R, MC3R, MC4R, MC5R) [1]. This is quantitatively reflected in its Ki values, which differ significantly from other analogs like HS014 . Furthermore, its functional antagonism of α-MSH-induced cAMP accumulation has been directly demonstrated in cellular assays, confirming its utility as a reliable tool for probing MC4R-mediated signaling pathways [1].

Quantitative Evidence for HS024's Differentiated Pharmacological Profile vs. Closest MC4R Antagonist Analogs


Sub-Nanomolar Affinity for Human MC4R: A 10-Fold Improvement Over HS014

In direct competitive radioligand binding assays using cells transiently expressing the human melanocortin-4 receptor (MC4R), HS024 exhibits a Ki of 0.29 nM, a value approximately 10-fold more potent than the comparator HS014, which has a reported Ki of 3.16 nM for the same receptor [1].

MC4R Binding Affinity Radioligand Binding Assay Receptor Pharmacology

Defined Selectivity Profile for MC4R Over MC1R, MC3R, and MC5R

HS024 demonstrates a clear and quantified selectivity window for the MC4 receptor over the other melanocortin receptor subtypes. The reported Ki values are 0.29 nM (MC4R), 3.29 nM (MC5R), 5.45 nM (MC3R), and 18.6 nM (MC1R) [1]. This contrasts with the non-selective antagonist SHU9119, which has sub-nanomolar IC50 values at both MC3R (0.23 nM) and MC4R (0.06 nM) and also acts as a partial agonist at MC5R .

Melanocortin Receptor Selectivity Receptor Subtype Profiling Off-Target Assessment

Functional Antagonism of α-MSH-Induced cAMP Accumulation

In COS-1 cells expressing the human MC4 receptor, HS024 at a concentration of 100 nM effectively antagonized the cAMP accumulation induced by α-MSH [1]. This functional activity confirms its utility as a potent antagonist in cell-based assays and differentiates it from agonists or partial agonists. In contrast, while JKC-363 is also an MC4R antagonist (IC50 = 0.5 nM), its selectivity is defined primarily against MC3R, with less detailed functional antagonism data against the full MCR panel .

Functional Antagonism cAMP Assay MC4R Signaling

In Vivo Efficacy: Dose-Dependent Increase in Food Intake in Rats

Intracerebroventricular (i.c.v.) administration of HS024 in free-feeding rats produced a dose-dependent increase in food intake. A maximal 4-fold increase over baseline was observed at a 1 nmol dose [1]. This robust orexigenic effect, a direct consequence of MC4R blockade, is comparable in magnitude to that induced by the non-selective antagonist SHU9119. However, the study notes that SHU9119 was associated with 'more serious side-effects,' highlighting a potential advantage for the selective HS024 [1].

In Vivo Pharmacology Feeding Behavior MC4R Antagonism

Optimal Research and Industrial Applications for HS024 Based on Quantitative Evidence


Investigating MC4R-Specific Signaling in Energy Homeostasis and Feeding Behavior

The high affinity (Ki = 0.29 nM) and selectivity for MC4R make HS024 the compound of choice for dissecting the specific role of this receptor in central regulation of appetite and energy expenditure. Its robust in vivo orexigenic effect provides a clear and reproducible phenotype for studying MC4R function [1]. This is particularly useful in studies aiming to differentiate MC4R-mediated pathways from those involving MC3R or other MCR subtypes [1].

Validating MC4R Target Engagement in Drug Discovery and Development

HS024 serves as a critical reference tool in drug discovery programs targeting MC4R. Its well-defined selectivity profile (Ki values: MC4R=0.29 nM, MC5R=3.29 nM, MC3R=5.45 nM, MC1R=18.6 nM) provides a benchmark for characterizing the potency and selectivity of novel compounds [1]. It can be used as a standard antagonist in high-throughput screening (HTS) assays and for confirming MC4R-mediated pharmacology in lead optimization stages.

Exploring the Role of MC4R in Neuropathic Pain and Stress-Related Disorders

Beyond its role in energy balance, MC4R has been implicated in pain modulation and stress-induced behaviors. Intrathecal administration of HS024 (1.5 nmol/animal) was shown to inhibit mechanical allodynia in a rat model of spinal nerve ligation-induced neuropathic pain [2]. Furthermore, it prevented stress-induced reinstatement of nicotine seeking in the foot shock test [3]. These studies highlight its utility as a pharmacological probe for investigating MC4R function in complex neurological conditions.

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